REACTION_CXSMILES
|
C([O:3][CH2:4][CH2:5][O:6][NH:7][C:8]([C:10]1[CH:11]=[CH:12][C:13]2[N:14]([CH:25]=[N:26][CH:27]=2)[C:15]=1[NH:16][C:17]1[CH:22]=[CH:21][C:20]([I:23])=[CH:19][C:18]=1[F:24])=[O:9])=C.Cl>CO>[OH:3][CH2:4][CH2:5][O:6][NH:7][C:8]([C:10]1[CH:11]=[CH:12][C:13]2[N:14]([CH:25]=[N:26][CH:27]=2)[C:15]=1[NH:16][C:17]1[CH:22]=[CH:21][C:20]([I:23])=[CH:19][C:18]=1[F:24])=[O:9]
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Name
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5-(2-fluoro-4-iodophenylamino)-imidazo[1,5-a]pyridine-6-carboxylic acid (2-vinyloxyethoxy)-amide
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Quantity
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58.36 g
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Type
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reactant
|
Smiles
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C(=C)OCCONC(=O)C=1C=CC=2N(C1NC1=C(C=C(C=C1)I)F)C=NC2
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Name
|
|
Quantity
|
600 mL
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Type
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solvent
|
Smiles
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CO
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Name
|
|
Quantity
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242 mL
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Type
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reactant
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Smiles
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Cl
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Control Type
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UNSPECIFIED
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Setpoint
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45 °C
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Type
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CUSTOM
|
Details
|
The reaction mixture was stirred
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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DISSOLUTION
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Details
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dissolved
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Type
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TEMPERATURE
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Details
|
The reaction mixture was then cooled to room temperature
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Type
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CONCENTRATION
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Details
|
concentrated in vacuo
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Type
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CUSTOM
|
Details
|
to remove the methanol
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Type
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ADDITION
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Details
|
The resultant residue was treated with aqueous saturated sodium hydrogen carbonate
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Type
|
STIRRING
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Details
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stirred at room temperature for 1 hr
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Duration
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1 h
|
Type
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CUSTOM
|
Details
|
before collecting crude product
|
Type
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FILTRATION
|
Details
|
by filtration
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Type
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DRY_WITH_MATERIAL
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Details
|
drying at 55° C. over phosphorus (V) oxide under vacuum for 24 hr
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Duration
|
24 h
|
Type
|
CUSTOM
|
Details
|
The crude product was crystallized from IPA:H2O (1:1
|
Type
|
TEMPERATURE
|
Details
|
v/v) (800 mL) with slow cooling
|
Type
|
FILTRATION
|
Details
|
The product was collected by filtration
|
Type
|
WASH
|
Details
|
washed cold IPA:H2O (1:1
|
Type
|
CUSTOM
|
Details
|
v/v) (100 mL) before being dried in vacuo at 55° C.
|
Name
|
|
Type
|
product
|
Smiles
|
OCCONC(=O)C=1C=CC=2N(C1NC1=C(C=C(C=C1)I)F)C=NC2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 50.2 g | |
YIELD: PERCENTYIELD | 90% | |
YIELD: CALCULATEDPERCENTYIELD | 91.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |